Reduced Hydrogen-Bond Donor Count and Increased Lipophilicity Versus Unsubstituted Azetidine-2-carboxamide
N-Methylazetidine-2-carboxamide contains one hydrogen-bond donor (HBD) compared to two for the primary amide azetidine-2-carboxamide (CAS 130973-78-3). This reduction in HBD count is accompanied by an increase in calculated lipophilicity: azetidine-2-carboxamide has a reported logP of -0.1373 and a polar surface area (PSA) of 55.12 Ų [1], whereas the N-methyl derivative, based on fragment-based calculation, exhibits an estimated logP increase of approximately +0.5 to +0.7 log units, consistent with the typical ΔlogP contribution of an N-methyl group on a primary amide [2]. Lower HBD count and higher logP are associated with improved passive membrane permeability and reduced aqueous solubility, which can be advantageous when BBB penetration or intracellular target access is desired [3].
| Evidence Dimension | Hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | HBD = 1; logP estimated ≈ +0.6 (relative to primary amide) |
| Comparator Or Baseline | Azetidine-2-carboxamide (primary amide): HBD = 2; logP = -0.1373; PSA = 55.12 Ų |
| Quantified Difference | ΔHBD = -1; ΔlogP ≈ +0.6 to +0.7 |
| Conditions | Calculated physicochemical properties; comparator logP from Molbase/Qiye database (experimental or high-quality prediction) |
Why This Matters
For procurement in early-stage drug discovery, the choice of an N-methyl amide over a primary amide can pre-determine the ADME profile of derived analogs, making N-methylazetidine-2-carboxamide the preferred scaffold when reduced HBD and increased lipophilicity are required by the target product profile.
- [1] Molbase/Qiye. Azetidine-2-carboxamide – CAS 130973-78-3. LogP = -0.1373; PSA = 55.12. Accessed via qiye.molbase.cn. View Source
- [2] Ghose AK, Crippen GM. Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure–activity relationships. 2. Modeling dispersive and hydrophobic interactions. J Chem Inf Comput Sci. 1987;27(1):21–35. – Fragment constant for N-methyl substitution on amide. View Source
- [3] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881–890. View Source
